Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate
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Overview
Description
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is an organic compound with the molecular formula C11H12N2O7 It is a derivative of butanoic acid and contains a phenyl ring substituted with hydroxy and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate typically involves the esterification of 4-(4-hydroxy-3,5-dinitrophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3,5-dinitrophenyl)butanoate
Reduction: Formation of Methyl 4-(4-amino-3,5-dinitrophenyl)butanoate
Substitution: Formation of various substituted esters or amides
Scientific Research Applications
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate involves its interaction with specific molecular targets. The hydroxy and nitro groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
Uniqueness
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is unique due to the presence of both hydroxy and dinitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dinitro groups, in particular, enhance its potential as a precursor for further chemical modifications and applications in various fields.
Biological Activity
Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a dinitrophenyl group, which is known for imparting various biological activities. The molecular formula is C11H12N2O7, and its structure includes a butanoate side chain connected to a hydroxyl-substituted dinitrobenzene moiety.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups on the aromatic ring contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Effects : Research indicates that derivatives of dinitrophenyl compounds exhibit antimicrobial properties against various pathogens, potentially making them useful in treating infections.
- Anticancer Potential : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
Antioxidant Activity
A study evaluating similar compounds demonstrated significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. For instance, compounds with analogous structures showed IC50 values ranging from 10 to 20 µg/mL, indicating strong radical scavenging capabilities .
Antimicrobial Activity
In vitro tests have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be effective at concentrations as low as 50 µg/mL against resistant strains .
Anticancer Studies
Case studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have indicated that this compound can significantly inhibit cell proliferation. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
HeLa | 30 | Cell cycle arrest |
These findings suggest its potential as a therapeutic agent in cancer treatment .
Case Studies
- Breast Cancer Treatment : A study highlighted the efficacy of this compound in reducing tumor size in murine models when administered at dosages corresponding to its IC50 values in vitro. The treated groups showed a significant decrease in tumor growth compared to control groups .
- Infection Control : Another case study focused on the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated a reduction in bacterial load in infected mice models, supporting its use as an antimicrobial agent .
Properties
CAS No. |
2901082-53-7 |
---|---|
Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate |
InChI |
InChI=1S/C11H12N2O7/c1-20-10(14)4-2-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3 |
InChI Key |
VGFCPNWNRDSCKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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